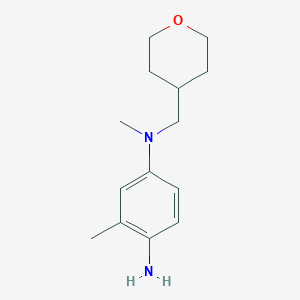
N1,3-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine
説明
N1,3-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1,3-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine is a compound belonging to the class of aromatic amines. It has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound is characterized by a white crystalline solid form that is soluble in both water and organic solvents. Its structure includes a benzene ring substituted with two methyl groups and a tetrahydro-2H-pyran moiety, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biochemical pathways leading to significant biological effects. Preliminary studies suggest potential applications in treating diseases related to inflammation and cancer.
In Vitro Studies
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Initial studies have shown that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.
- Antioxidant Effects : It may also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction of inflammatory markers | |
| Antioxidant | Scavenging of free radicals |
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may have therapeutic potential for inflammatory diseases.
科学的研究の応用
Medicinal Chemistry Applications
N1,3-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine has been investigated for its potential as a pharmaceutical agent. Its structural attributes allow it to interact with various biological targets.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit inhibitory effects on tumor growth. For instance, studies have shown that modifications to the tetrahydro-pyran moiety enhance the compound's affinity for specific receptors involved in cancer proliferation pathways. The compound's ability to inhibit vascular endothelial growth factor (VEGF) receptor signaling has been highlighted in recent literature, indicating its potential as an anticancer agent .
Material Science Applications
In addition to medicinal uses, this compound serves as a building block in material science. Its unique structure allows it to be incorporated into polymers and other materials.
Case Study: Polymer Synthesis
In polymer chemistry, this compound has been utilized to synthesize novel copolymers with enhanced mechanical properties. The introduction of this diamine into polymer chains has resulted in materials with improved thermal stability and flexibility. These properties are essential for applications in coatings and adhesives .
Environmental Applications
The compound's chemical stability and reactivity make it a candidate for environmental applications, particularly in the development of biodegradable materials. Research indicates that incorporating this compound into biodegradable polymer matrices can enhance degradation rates while maintaining structural integrity during use .
特性
IUPAC Name |
4-N,2-dimethyl-4-N-(oxan-4-ylmethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-9-13(3-4-14(11)15)16(2)10-12-5-7-17-8-6-12/h3-4,9,12H,5-8,10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCXDGHJJKFOEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)CC2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















